7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
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Overview
Description
7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through several methods. One efficient method involves the use of ultrasound-promoted, catalyst-free protocols. This method employs a one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin using ultrasound irradiation. This protocol offers the advantages of mild reaction conditions, short reaction times, and high yields .
Another method involves the use of molecular iodine as a catalyst under microwave irradiation. This approach facilitates the regioselective synthesis of chromeno[4,3-b]quinolin-6-one derivatives through a three-component tandem annulation of 4-hydroxycoumarin with aromatic aldehydes and aromatic amines .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the laboratory synthesis protocols. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, molecular iodine, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives.
Scientific Research Applications
7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a fluorescent sensor and bioactive molecule in various biological studies.
Industry: It is used in the synthesis of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[4,3-b]quinolin-6-one derivatives, such as:
- 6H-chromeno[4,3-b]quinolin-6-one
- 4-(phenylamino)-2H-chromen-2-one
- 4-hydroxycoumarin derivatives
Uniqueness
What sets 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one apart is its specific structural features, which confer unique biological and chemical properties. Its hydroxyphenyl group, for instance, enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .
Properties
Molecular Formula |
C26H17NO3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
13-(4-hydroxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C26H17NO3/c28-17-12-9-16(10-13-17)22-23-18-6-2-1-5-15(18)11-14-20(23)27-25-19-7-3-4-8-21(19)30-26(29)24(22)25/h1-14,22,27-28H |
InChI Key |
JNOCQIHGLDXFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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